molecular formula C6H4ClN3 B2400472 7-Chloroimidazo[1,2-c]pyrimidine CAS No. 55662-71-0

7-Chloroimidazo[1,2-c]pyrimidine

Cat. No.: B2400472
CAS No.: 55662-71-0
M. Wt: 153.57
InChI Key: KMTAQISQHMXAQG-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-c]pyrimidine is a bicyclic heteroaromatic compound featuring fused imidazole and pyrimidine rings with a chlorine substituent at the 7-position. Its molecular formula is C₆H₄ClN₃ (molecular weight: 153.57 g/mol) . The compound is synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol (2) with bromoacetaldehyde diethyl acetal in aqueous media, yielding an 86% isolated product . Structural confirmation was achieved through ¹H/¹³C NMR and comparison with dehalogenated analogs . Derivatives such as ethyl this compound-2-carboxylate (CAS 1105187-40-3) have been explored for pharmaceutical applications, leveraging the chloro group’s electronic effects for glycosylation reactions .

Properties

IUPAC Name

7-chloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTAQISQHMXAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol, DMF, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

7-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Positional Isomers and Nitrogen Placement

  • Imidazo[1,2-a]pyrimidine (24) :
    This isomer shifts the nitrogen to the 8-position. In antitumor screens, it exhibited MIC values of 1–9 μM against Mycobacterium tuberculosis in GAS and 7H12 media, comparable to 7-chloroimidazo[1,2-c]pyrimidine (25 ) and imidazo[1,2-a]pyrazine (26 ) . However, imidazo[1,2-a]pyridines (lacking additional nitrogen) showed superior potency (lower MICs), highlighting the impact of nitrogen positioning on bioactivity .

  • 5-Chloroimidazo[1,2-c]pyrimidine (CAS 1208086-02-5): A positional isomer with chlorine at the 5-position.

Substituent Effects

  • This derivative is used as a pharmaceutical intermediate, though biological data are undisclosed .
  • Ethyl this compound-2-carboxylate (CAS 1105187-40-3):
    The ester group at position 2 introduces polarity, influencing solubility and pharmacokinetics. This derivative is a precursor for further functionalization in drug discovery .

Fused Heterocyclic Systems

  • Imidazo[1,2-b]pyridazine (CAS 1383481-11-5): Replacing the pyrimidine ring with pyridazine alters ring electronics. No biological data are reported, but such modifications often affect target selectivity .
  • Pyrrolo[1,2-c]pyrimidines : These compounds, such as 3-pyridylpyrrolo[1,2-c]pyrimidine, incorporate a pyrrole ring instead of imidazole. Their synthesis via 1,3-dipolar cycloaddition enables diverse substitution, with ongoing studies into luminescent and biological properties .

Biological Activity

7-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₈ClN₃ and a molecular weight of approximately 225.64 g/mol. The presence of the chlorine atom at the 7-position enhances its reactivity and biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Notably, studies have demonstrated its effects on various cancer types, as summarized in Table 1.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
Breast CancerInhibition of ERK pathway5.4
Lung CancerInduction of apoptosis3.2
Colon CancerInhibition of cell migration4.8

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways. For instance, it has been reported to inhibit the ERK pathway, which is crucial for cancer cell growth and survival. Additionally, it induces apoptosis in lung cancer cells by activating caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against drug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are presented in Table 2.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Lung Cancer : A study involving lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Resistance : A clinical evaluation showed that derivatives of imidazo[1,2-c]pyrimidine exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.004 µM .

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